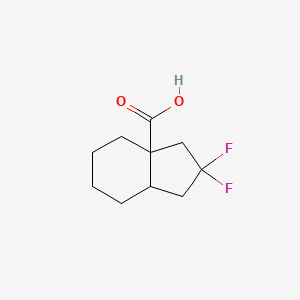

2,2-Difluorooctahydro-3aH-indene-3a-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

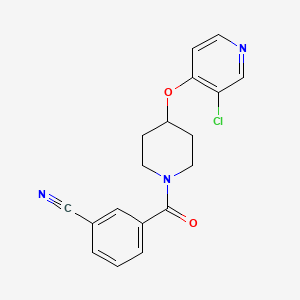

“2,2-Difluorooctahydro-3aH-indene-3a-carboxylic acid” is a chemical compound with the CAS Number: 1780300-27-7 . It has a molecular weight of 204.22 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14F2O2/c11-10(12)5-7-3-1-2-4-9(7,6-10)8(13)14/h7H,1-6H2,(H,13,14) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current search results.Applications De Recherche Scientifique

Deoxyfluorination of Carboxylic Acids

Xiu Wang et al. (2021) developed a bench-stable fluorination reagent, 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor), for the deoxyfluorination of carboxylic acids to afford various acyl fluorides. This method is significant for synthesizing acyl fluorides from a wide range of carboxylic acids under neutral conditions, showcasing an efficient transformation method relevant to the study of compounds like 2,2-Difluorooctahydro-3aH-indene-3a-carboxylic acid (Wang et al., 2021).

Electrochemical Mineralization of Perfluorocarboxylic Acids

J. Niu et al. (2012) reported on the electrochemical mineralization of environmentally persistent perfluorinated carboxylic acids (PFCAs) using a Ce-doped modified porous nanocrystalline PbO2 film electrode. This study illustrates a potential environmental application for the degradation of persistent compounds related to this compound, emphasizing the relevance of understanding such processes in environmental chemistry (Niu et al., 2012).

Photocatalytic Decomposition of Perfluorooctanoic Acid

Xiaoyun Li et al. (2012) found that indium oxide (In2O3) shows significant activity for the decomposition of perfluorooctanoic acid (PFOA) under UV irradiation, a process potentially analogous to the decomposition of related compounds such as this compound. This discovery opens new avenues for the photocatalytic treatment of resistant organic pollutants (Li et al., 2012).

Dihydrogen Activation by Frustrated Carbene-Borane Lewis Pairs

Sabrina Kronig et al. (2011) explored the potential of Lewis acid-base pairs, specifically tris(pentafluorophenyl)borane and N-heterocyclic carbenes, to act as frustrated Lewis pairs (FLP) by reacting with dihydrogen and tetrahydrofuran. This research highlights innovative approaches to chemical reactivity, which could be relevant for reactions involving this compound or its derivatives (Kronig et al., 2011).

Synthesis of Mono- and Difluoronaphthoic Acids

Jayaram R Tagat et al. (2002) describe the synthesis of various mono- and difluorinated naphthoic acids, providing a foundational methodology for creating structurally similar compounds to this compound. This synthesis showcases the versatility and innovation in fluorinated compound chemistry, offering insights into potential applications in materials science and pharmaceuticals (Tagat et al., 2002).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and others .

Propriétés

IUPAC Name |

2,2-difluoro-3,4,5,6,7,7a-hexahydro-1H-indene-3a-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F2O2/c11-10(12)5-7-3-1-2-4-9(7,6-10)8(13)14/h7H,1-6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOHHAIDKXLPNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC(CC2C1)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2793452.png)

![1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperazine hydrochloride](/img/structure/B2793453.png)

![4-{[(4-nitrobenzyl)oxy]imino}tetrahydro-1(2H)-pyridinecarboxamide](/img/structure/B2793457.png)

![Tert-butyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B2793460.png)

![2-({2-[(3-Methylbenzoyl)amino]acetyl}amino)ethyl 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B2793462.png)

![8-(2-ethoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2793465.png)

![4-[[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2793466.png)

![2-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(2H)-one](/img/structure/B2793467.png)

![(E)-2-amino-1-((4-ethoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2793473.png)

![[4,4-Difluoro-1-(2-methoxyethyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2793475.png)